H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl
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Overview
Description
“H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is likely to have applications in biochemical research, pharmaceuticals, or as a biochemical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific amino acids present in the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or ion channels, to exert their effects. For example, some peptides mimic natural hormones or neurotransmitters, binding to their receptors and triggering a biological response.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1): Without the hydrochloride salt form.
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(2): A similar peptide with a different sequence.
H-Tyr-DL-Lys(2)-DL-Trp-DL-Phe-(1): Another variant with a different lysine position.
Uniqueness
The uniqueness of “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl” lies in its specific sequence and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C35H41ClN6O5 |
---|---|
Molecular Weight |
661.2 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29?,30?,31?;/m0./s1 |
InChI Key |
NMSZLDDOFYNBTI-OEURCFPFSA-N |
Isomeric SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Canonical SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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